(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Description
(1R)-1-(3,4-Dichlorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3,4-dichlorophenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, notably for antidepressants like sertraline . The compound’s enantiomeric purity is pivotal for its efficacy, often achieved via asymmetric reduction of prochiral ketones using biocatalysts such as marine-derived fungi . Its commercial availability (e.g., 50 mg for €477) underscores its industrial relevance .
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,4-dichlorophenyl)acetone, using a chiral reducing agent to ensure the correct stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine .
Industrial Production Methods: Industrial production of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol may involve similar reduction processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as purification steps like recrystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, borane complexes.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: (3,4-dichlorophenyl)acetone.
Reduction: (1R)-1-(3,4-dichlorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (1R)-1-(3,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis .
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of drugs that target specific enzymes or receptors. Its chiral nature is crucial for the development of enantioselective drugs .
Industry: In the industrial sector, (1R)-1-(3,4-dichlorophenyl)ethan-1-ol can be used in the production of agrochemicals, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in enantioselective processes .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Substituent Effects : Chlorine atoms increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility. Fluorine enhances electronegativity without significant steric effects .
- Stereochemical Purity : Asymmetric biocatalysis (e.g., marine fungi) achieves higher enantioselectivity (>99% ee in some cases) compared to traditional chiral HPLC (87–90%) .
- Pharmacological Relevance : The 3,4-dichlorophenyl group is versatile, appearing in antidepressants (sertraline), antiparasitics, and orexin agonists, with activity modulated by additional functional groups .
Biological Activity
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a dichlorophenyl group attached to an ethan-1-ol backbone. Its molecular formula is , and it is recognized for its potential biological activities due to its structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chiral center, which can lead to different biological activities depending on its stereochemistry. The presence of chlorine atoms in the phenyl ring significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Research suggests that compounds with similar structures exhibit notable antimicrobial properties. For instance, (1R)-1-(3,4-dichlorophenyl)ethan-1-ol has been implicated in antimicrobial studies where it demonstrated activity against various bacterial strains. Preliminary data indicate that the dichlorophenyl moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Interaction with Biological Targets
Studies have shown that (1R)-1-(3,4-dichlorophenyl)ethan-1-ol interacts with several biological targets, which may include:
- Monoamine Transporters : Analogous compounds have been shown to inhibit dopamine transporters (DAT) effectively. For example, related dichlorophenyl analogues exhibited IC50 values in the nanomolar range for DAT inhibition .
- Kinase Inhibition : The compound may also interact with various kinases. For instance, research on structurally similar compounds revealed significant inhibitory effects on IGF1R and other receptor tyrosine kinases .
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Enantioselectivity in Biological Activity
The enantiomeric forms of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol exhibit different biological activities. For example, while the (1R) form shows significant inhibition of DAT, its enantiomer may not exhibit the same potency or may interact with different biological pathways . This highlights the importance of stereochemistry in pharmacological applications.
Comparative Analysis
The following table summarizes key findings related to the biological activity of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol compared to structurally similar compounds:
| Compound | Antimicrobial Activity | DAT Inhibition IC50 (nM) | Kinase Inhibition |
|---|---|---|---|
| (1R)-1-(3,4-dichlorophenyl)ethan-1-ol | Moderate | 5.7 | Yes |
| (1S)-1-(3,4-dichlorophenyl)ethan-1-ol | Low | >100 | No |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated | High | 4.5 | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
